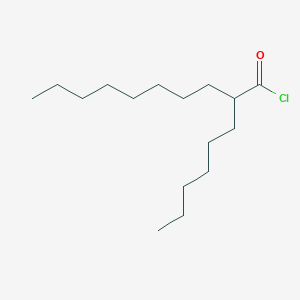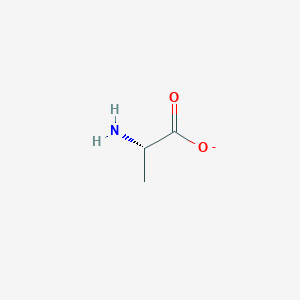
tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate: is a complex organic compound that features an indole moiety, a thiadiazole ring, and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes functionalization to introduce the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions with optimized yields and purity, using standard organic synthesis techniques such as reflux, distillation, and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiadiazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3-(cyanomethyl)-1H-indol-5-yl)carbamate
- tert-Butyl ((1H-indol-5-yl)methyl)carbamate
Uniqueness
tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate is unique due to the presence of both the indole and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C15H16N4O2S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl]carbamate |
InChI |
InChI=1S/C15H16N4O2S/c1-15(2,3)21-14(20)18-13-17-12(19-22-13)10-4-5-11-9(8-10)6-7-16-11/h4-8,16H,1-3H3,(H,17,18,19,20) |
Clave InChI |
YWRLUGYNPBACTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=NS1)C2=CC3=C(C=C2)NC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-chloroimidazo[1,2-a]quinoxaline-4(5H)-one](/img/structure/B8346615.png)







